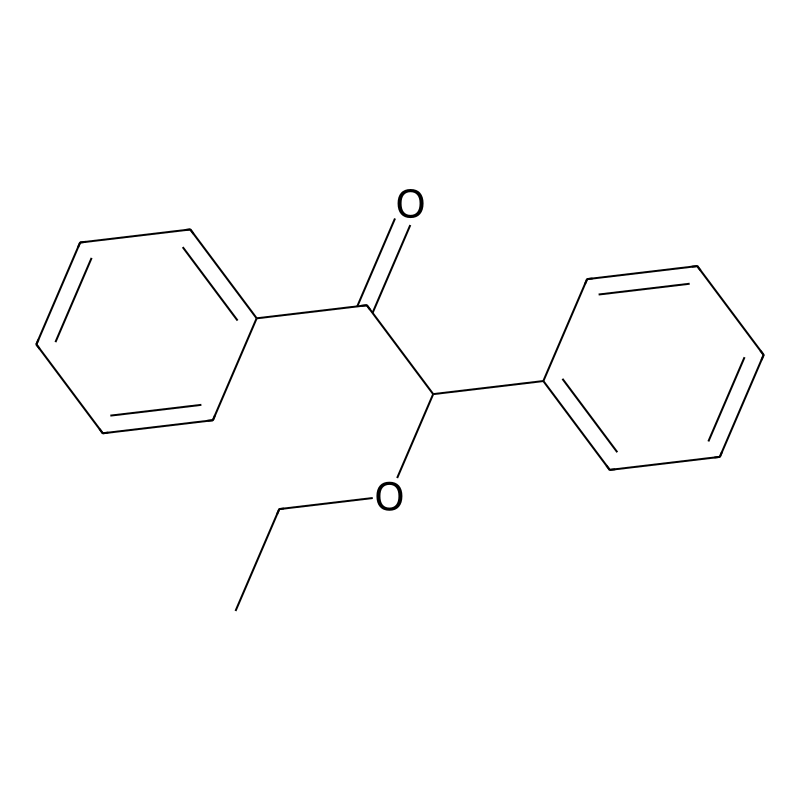

Benzoin ethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzoin ethyl ether (BEE) is a Norrish Type I photoinitiator widely utilized for the UV curing of unsaturated polyester resins, acrylates, and photosensitive printing plates. As a solid crystalline compound with a melting point of 58–61 °C, it offers favorable solubility in common organic solvents such as ethanol, acetone, and benzene, while remaining completely insoluble in water. In the current procurement landscape, BEE is gaining renewed strategic importance as a non-phosphine oxide alternative to regulatory-restricted initiators like TPO. Its primary value proposition for buyers lies in its balance of high photoreactivity, improved formulation storage stability compared to shorter-chain analogs, and excellent optical clarity in cured polymer matrices [1].

Substituting Benzoin ethyl ether (BEE) with generic Type I photoinitiators or close structural analogs often compromises formulation stability, optical performance, and manufacturability. For instance, using benzoin methyl ether (BME) introduces a shorter alkyl chain that increases the lability of the benzylic hydrogen, directly reducing the pot life and storage stability of the uncured resin[1]. Conversely, substituting BEE with high-efficiency ketals like benzil dimethyl ketal (BDK) in high-doping optical applications leads to dopant precipitation and severe waveguiding losses [2]. Furthermore, physical state matters in procurement: replacing solid BEE with liquid analogs like benzoin isobutyl ether (BIBE) fundamentally alters powder blending workflows and formulation rheology, making generic substitution a risk for standardized manufacturing lines .

Formulation Storage Stability and Pot Life Optimization

In radiation-curable ink and resin formulations, the storage stability (pot life) of benzoin ether photoinitiators is heavily dependent on the length of the alkyl chain. Comparative studies demonstrate that ethers with the shortest alkyl chains, such as benzoin methyl ether (BME), exhibit the lowest stability due to higher benzylic hydrogen lability. Benzoin ethyl ether (BEE), possessing a longer ethyl chain, provides a quantifiable improvement in formulation shelf life and delayed premature gelation compared to BME [1].

| Evidence Dimension | Alkyl chain length impact on formulation stability |

| Target Compound Data | Benzoin ethyl ether (Ethyl chain; high stability) |

| Comparator Or Baseline | Benzoin methyl ether (Methyl chain; lowest stability) |

| Quantified Difference | BEE exhibits superior storage stability over BME due to the longer alkyl chain reducing benzylic hydrogen lability. |

| Conditions | Uncured radiation-curable ink and resin formulations |

Formulators can achieve longer shelf life and reduced premature gelation in UV-curable resins by selecting BEE over shorter-chain analogs like BME.

Optical Clarity and Waveguiding Loss in Polyimide Films

For optoelectronic applications requiring high photoinitiator doping, the choice of dopant directly impacts optical transparency. In embedded polyimide channel waveguides baked at elevated temperatures (up to 300 °C), doping with benzil dimethyl ketal (BDK) causes a significant increase in waveguiding loss due to matrix precipitation. In contrast, waveguiding losses for BEE remain exceptionally low (<0.5 dB/cm), ensuring excellent confinement of 815-nm light even at high doping concentrations [1].

| Evidence Dimension | Waveguiding loss at high doping concentrations |

| Target Compound Data | Benzoin ethyl ether (Losses remained low, <0.5 dB/cm) |

| Comparator Or Baseline | Benzil dimethyl ketal (BDK) (Significant increase in loss due to matrix precipitation) |

| Quantified Difference | BEE maintains high optical confinement without precipitating, whereas BDK severely degrades optical transmission at equivalent high doses. |

| Conditions | Embedded polyimide channel waveguides baked at elevated temperatures (up to 300 °C) |

BEE allows photonic and optoelectronic manufacturers to achieve high photoinitiator loading without sacrificing the optical transparency of the final cured matrix.

Thermal Handling and Solid-State Processability

The physical state and melting point of a photoinitiator dictate its compatibility with dry-blending and powder coating workflows. BEE is a crystalline solid with a melting point of 58–61 °C. In contrast, BME has a significantly lower melting point of 48–50 °C, making it prone to clumping in warm industrial environments, while benzoin isobutyl ether (BIBE) is a liquid. The ~10 °C higher melting point of BEE ensures superior powder flowability and prevents friction-induced melting during high-shear solid-state compounding .

| Evidence Dimension | Melting point and physical state |

| Target Compound Data | Benzoin ethyl ether (Solid, MP: 58–61 °C) |

| Comparator Or Baseline | Benzoin methyl ether (Solid, MP: 48–50 °C) and Benzoin isobutyl ether (Liquid) |

| Quantified Difference | BEE offers a ~10 °C higher melting point than BME, preventing clumping during summer storage or high-friction powder blending. |

| Conditions | Standard industrial storage and solid-state resin compounding |

The higher melting point of BEE ensures better powder stability and flowability during dry blending processes, reducing manufacturing downtime caused by clumping.

Regulatory Compliance and TPO Substitution

Recent European Union regulations have banned the use of Trimethylbenzoyl diphenylphosphine oxide (TPO) in various cosmetic and coating applications due to toxicity concerns, effective September 2025. BEE is a non-phosphine oxide, Norrish Type I photoinitiator with a longer-established safety profile. As a direct mechanistic substitute, BEE provides comparable surface curing efficiency without the reproductive toxicity classifications that trigger regulatory bans, making it a critical procurement alternative for EU-compliant formulations[1].

| Evidence Dimension | European regulatory status |

| Target Compound Data | Benzoin ethyl ether (Established safety profile, non-restricted) |

| Comparator Or Baseline | Trimethylbenzoyl diphenylphosphine oxide (TPO) (Banned in EU as of Sept 2025) |

| Quantified Difference | BEE provides a viable Type I curing mechanism without the reproductive toxicity classifications of TPO. |

| Conditions | Commercial gel systems and UV-curable coatings for the European market |

Procurement teams must secure BEE to maintain market access and formulation continuity in regions where phosphine oxide photoinitiators are facing strict regulatory bans.

High-Doping Optical Waveguides and Polyimide Films

Due to its low waveguiding loss (<0.5 dB/cm) and resistance to precipitation at high concentrations, BEE is the optimal choice for photogenerating refractive-index patterns in optoelectronic polyimides, outperforming BDK [1].

EU-Compliant UV-Curable Coatings and Gel Systems

As a non-phosphine oxide Type I photoinitiator, BEE serves as a direct, regulatory-safe drop-in replacement for TPO in formulations requiring fast surface cure without violating emerging EU toxicity restrictions [2].

Photosensitive Resin Plates for Printing

BEE's excellent solubility in common organic solvents (acetone, chloroform, ethanol) combined with its stable pot life makes it highly suitable for the solvent-based preparation of photosensitive flexographic and letterpress printing plates[3].

Dry-Blended Powder Coatings

Its stable crystalline form and 58–61 °C melting point allow BEE to be processed in dry powder formulations and high-shear compounding workflows without the premature melting and clumping associated with BME .

References

- [1] Chakravorty, K. K. 'Photogeneration of refractive-index patterns in doped polyimide films.' Applied Optics, 1993.

- [2] Gel-Nails Industry Report. 'European Ban on TPO: Alternatives for Gel Nails and Coatings.' 2025.

- [3] NBINNO. 'Benzoin Ethyl Ether (CAS 574-09-4): Properties and Industrial Uses.' Chemical Industry Insights, 2026.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (11.63%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard